molecular formula C20H20ClN3O B12187608 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B12187608
M. Wt: 353.8 g/mol
InChI Key: ODUBADWWJDWLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features both indole and piperazine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reaction: The chlorinated indole is then coupled with the piperazine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could occur at the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds containing indole and piperazine moieties are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the chloro substituent.

    2-(4-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Contains a bromo substituent instead of chloro.

    2-(4-chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a methyl group on the piperazine ring.

Uniqueness

The presence of the chloro substituent on the indole ring and the phenyl group on the piperazine ring may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C20H20ClN3O/c21-18-7-4-8-19-17(18)9-10-24(19)15-20(25)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10H,11-15H2

InChI Key

ODUBADWWJDWLJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.